molecular formula C18H22N6O2S B6458147 N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-phenylmethanesulfonylazetidin-3-amine CAS No. 2549013-37-6

N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-phenylmethanesulfonylazetidin-3-amine

Cat. No.: B6458147
CAS No.: 2549013-37-6
M. Wt: 386.5 g/mol
InChI Key: HLVOUARJCPPNAS-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative characterized by a 5,6-dimethyl-substituted core fused with a triazole ring. The 7-position is functionalized with an N-methyl-1-phenylmethanesulfonylazetidin-3-amine group, introducing a sulfonamide-linked azetidine moiety. The dimethyl groups at positions 5 and 6 may enhance metabolic stability by reducing oxidative metabolism .

Properties

IUPAC Name

N-(1-benzylsulfonylazetidin-3-yl)-N,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-13-14(2)21-18-19-12-20-24(18)17(13)22(3)16-9-23(10-16)27(25,26)11-15-7-5-4-6-8-15/h4-8,12,16H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVOUARJCPPNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N(C)C3CN(C3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazolopyrimidines

The triazolopyrimidine scaffold is widely explored for its pharmacological versatility. Below is a comparative analysis of structurally related compounds:

Key Comparative Insights

Substituent-Driven Pharmacological Profiles

  • Antimalarial Activity: The naphthalen-2-yl-amine derivative (MW 290.1) demonstrates potent activity against Plasmodium falciparum by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis .
  • Anti-Tubercular Applications : The 5-pyridin-3-yl analog (MW 358.39) shows efficacy against Mycobacterium tuberculosis, likely due to improved cell permeability from the pyridinyl and methoxyphenethyl groups . In contrast, the target compound’s phenylmethanesulfonyl group may reduce permeability but enhance target binding specificity.

Physicochemical Properties

  • Solubility: The target compound’s sulfonylazetidine moiety introduces polar sulfonamide and tertiary amine groups, likely improving aqueous solubility compared to non-polar analogs like the naphthalen-2-yl derivative .
  • Lipophilicity : Fluorinated and trifluoromethyl-substituted compounds (e.g., MW 307.28) exhibit higher logP values, favoring blood-brain barrier penetration, whereas the target compound’s dimethyl and sulfonamide groups may balance lipophilicity for systemic applications .

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